molecular formula C20H15F3N4O2S2 B2682736 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 392300-85-5

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2682736
CAS No.: 392300-85-5
M. Wt: 464.48
InChI Key: PFDSFUUQGKTYGU-UHFFFAOYSA-N
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Description

Historical Development of 1,3,4-Thiadiazole-Based Medicinal Compounds

The 1,3,4-thiadiazole nucleus traces its origins to late 19th-century discoveries in hydrazine chemistry, with early syntheses focusing on phenylhydrazine derivatives. By the mid-20th century, researchers recognized its potential as a privileged scaffold, leading to landmark compounds like acetazolamide—a carbonic anhydrase inhibitor approved in 1953 for glaucoma treatment. The thiadiazole ring’s stability under acidic conditions and susceptibility to nucleophilic substitution facilitated diverse functionalizations, enabling systematic structure-activity relationship (SAR) studies.

Table 1: Milestones in 1,3,4-Thiadiazole Drug Development

Year Compound Therapeutic Area Key Innovation
1953 Acetazolamide Glaucoma/Epilepsy First thiadiazole-based CA inhibitor
1987 Methazolamide Diuretic Enhanced pharmacokinetic profile
2015 Cefazolin analogs Antibacterial β-lactam-thiadiazole hybrids
2022 Indolin-2-one hybrids Anticancer Supramolecular green synthesis

The 21st century witnessed accelerated innovation, with computational methods enabling targeted modifications. For instance, Chaudhari et al. (2022) developed indolin-2-one-thiadiazole hybrids via in silico design, achieving IC₅₀ values below 1 μM against breast cancer cell lines. Concurrently, Wu et al. (2021) synthesized thiadiazole-amide conjugates with broad-spectrum antibacterial activity, underscoring the scaffold’s adaptability.

Significance in Contemporary Medicinal Chemistry

Modern drug discovery prioritizes 1,3,4-thiadiazoles for their balanced physicochemical properties: moderate lipophilicity (LogP ~2–4), hydrogen-bonding capacity from N/S atoms, and aromatic stabilization enabling π-stacking interactions. These features facilitate target engagement across enzyme classes:

  • Carbonic anhydrase isoforms : Thiadiazole sulfonamides exploit zinc coordination in catalytic sites.
  • Tyrosine kinases : Planar thiadiazole rings occupy ATP-binding pockets in c-Src/Abl kinases.
  • Microtubule proteins : Hydrophobic substituents enhance tubulin polymerization inhibition.

Recent work demonstrates expanded therapeutic applications:

  • Anticancer : Indole-thiadiazole hybrids inhibit EGFR with docking scores comparable to TAK-285 (-9.9 kcal/mol).
  • Antimicrobial : Amide-linked derivatives show MIC₉₀ ≤2 μg/mL against Staphylococcus aureus.
  • Antitubercular : Trifluoromethyl analogs exhibit MIC₅₀ = 0.8 μM against Mycobacterium tuberculosis.

Evolution of Indoline-Thiadiazole Hybrid Molecules

Indoline’s rigid bicyclic structure provides conformational restraint, enhancing receptor complementarity. Early hybrids focused on MAO inhibition for antidepressant effects, but recent oncology-focused designs leverage indoline’s DNA intercalation potential. The indole/thiadiazole merger creates dual-action molecules:

Mechanistic Synergy

  • Thiadiazole : Anchors to enzyme active sites via hydrogen bonds (N2, N4) and hydrophobic contacts.
  • Indoline : Stabilizes π-π interactions with aromatic residues (e.g., EGFR’s Phe723).

Notable examples include:

  • 4h (IC₅₀ = 0.43 μM vs. MDA-MB-231): Chlorophenyl-indole-thiadiazole conjugate with ΔGbinding = -9.9 kcal/mol.
  • VX-680 analogs : Aurora kinase inhibitors combining indoline’s planar geometry with thiadiazole’s metabolic stability.

Importance of Trifluoromethyl-Substituted Pharmacophores

The trifluoromethyl (-CF₃) group enhances potency through three mechanisms:

  • Electron withdrawal : Increases compound acidity (pKa ↓1–2 units), strengthening hydrogen bonds.
  • Lipophilicity : LogP increases by ~1 unit vs. -CH₃, improving membrane permeability.
  • Metabolic resistance : C-F bonds resist oxidative cleavage, prolonging half-life.

Table 2: Impact of -CF₃ on Bioactivity

Scaffold -R IC₅₀ (μM) LogP t₁/₂ (h)
Benzamide -H 12.3 2.1 1.2
Benzamide -CF₃ 0.87 3.4 4.8
Thiadiazole-amide -OCH₃ 5.6 2.8 2.3
Thiadiazole-amide -CF₃ 0.43 3.9 6.1

Data adapted from

In glucocorticoid receptor ligands, -CF₃ substitution improved binding affinity 15-fold (Kd = 0.8 nM vs. 12 nM for -CH₃). Similar enhancements occur in antitubercular candidates, where -CF₃ lowers MIC₅₀ by >90% compared to halogenated analogs.

Research Objectives and Theoretical Framework

This compound’s design integrates three hypotheses:

  • Synergistic targeting : Thiadiazole anchors to kinase ATP pockets, while indoline and benzamide extensions engage allosteric sites.
  • Pharmacokinetic optimization : -CF₃ enhances blood-brain barrier penetration and metabolic stability.
  • Conformational restraint : The indoline-thioethyl bridge reduces entropic penalties during binding.

Computational modeling predicts strong EGFR affinity (ΔG < -9 kcal/mol), while in vitro assays against triple-negative breast cancer lines are ongoing. This molecule exemplifies next-generation hybrids merging historical scaffold wisdom with modern functionalization techniques.

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2S2/c21-20(22,23)14-6-3-5-13(10-14)17(29)24-18-25-26-19(31-18)30-11-16(28)27-9-8-12-4-1-2-7-15(12)27/h1-7,10H,8-9,11H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDSFUUQGKTYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key structural components:

  • Indole Derivative : Known for various biological activities, including antimicrobial and anticancer properties.
  • Thiadiazole Ring : This moiety is associated with a wide range of biological activities such as anti-inflammatory, anticonvulsant, and antimicrobial effects.
  • Trifluoromethyl Group : This substituent can enhance the lipophilicity and metabolic stability of the compound.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC₁₉H₁₈F₃N₃O₂S
Molecular Weight393.48 g/mol
CAS Number872594-85-9

Anticancer Activity

Research indicates that compounds containing both thiadiazole and indole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves inhibition of specific kinases such as casein kinase 2 (CK2), which plays a crucial role in cancer cell proliferation.

Case Study: CK2 Inhibition

A study demonstrated that a related thiadiazole compound inhibited CK2 activity, leading to reduced proliferation in cancer cells. The compound was found to be significantly more effective than standard treatments such as valproic acid, with an effective dose (ED50) of 126.8 mg/kg and a therapeutic index of 7.3 .

Antimicrobial Properties

The indole and thiadiazole components of the compound suggest potential antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that this compound may also possess these properties.

Neuroprotective Effects

Thiadiazole derivatives have been investigated for their neuroprotective effects. One study reported that certain thiadiazole compounds provided significant protection against seizures in animal models, suggesting that this compound may also exhibit similar neuroprotective properties .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : The compound acts as an inhibitor of CK2, leading to decreased cancer cell proliferation.
  • Antioxidant Activity : Some studies suggest that thiadiazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress.
  • Antimicrobial Mechanisms : The structural features may allow for interaction with bacterial enzymes or cell membranes, disrupting their function.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions typically starting from readily available indole derivatives and thiadiazole precursors. Modifications can lead to various analogs with potentially enhanced biological activities.

Synthetic Pathway Overview

  • Formation of Thiadiazole Ring : Reaction between thiosemicarbazide and appropriate carbonyl compounds.
  • Indole Integration : Coupling reactions to introduce the indole moiety.
  • Final Amide Formation : Reaction with trifluoromethylbenzoyl chloride to yield the final product.

Comparison with Similar Compounds

Table 1: Comparison of Physicochemical Properties

Compound Name Substituents (5-position) Substituents (2-position) Yield (%) Melting Point (°C) Reference
Target Compound (2-(Indolin-1-yl)-2-oxoethyl)thio 3-(Trifluoromethyl)benzamide N/A N/A -
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio 2-(5-Isopropyl-2-methylphenoxy)acetamide 74 132–134
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Benzylthio 2-(4-(Trifluoromethyl)phenyl)acetamide N/A N/A
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) Ethylthio 2-(2-Methoxyphenoxy)acetamide 68 138–140

The target compound’s indole-thioether side chain may confer enhanced π-π stacking and hydrogen-bonding capabilities compared to simpler alkyl/arylthio groups in analogs (e.g., 5e, 5l). The trifluoromethyl group likely increases metabolic stability relative to non-fluorinated benzamides .

Patent and Novelty Status

Excluded compounds in these patents feature pyridine or thiophene substituents instead of indole, underscoring the uniqueness of the indolin-1-yl group in the target molecule .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via multi-step protocols involving thiol-alkylation and amide coupling. A representative approach involves:

  • Thiadiazole core formation : Reacting 5-mercapto-1,3,4-thiadiazole derivatives with α-halo ketones (e.g., 2-bromo-1-(indolin-1-yl)ethanone) under reflux in dry acetone with anhydrous K₂CO₃ as a base .
  • Amide coupling : Introducing the 3-(trifluoromethyl)benzoyl group via nucleophilic acyl substitution using benzoyl chloride derivatives in pyridine or DMF .
    Optimization strategies :
  • Adjust reaction duration (3–24 hours) and temperature (25–80°C) to improve yields.
  • Use TLC monitoring (e.g., chloroform:acetone 3:1) to track intermediate formation .
  • Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm substituent integration and coupling patterns. For example, indoline NH protons appear as singlets near δ 10.2–10.7 ppm, while trifluoromethyl groups show no splitting .
  • IR spectroscopy : Detect amide C=O stretches (~1650–1670 cm⁻¹) and thiadiazole ring vibrations (~1250–1300 cm⁻¹) .
  • Mass spectrometry (FAB/ESI) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Advanced: How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

Answer:
Discrepancies in IC₅₀ values (e.g., MDA-MB-231 vs. PC3 cells) may arise from:

  • Cell line heterogeneity : Variations in membrane permeability, efflux pumps, or target enzyme expression (e.g., tyrosine kinase levels in MDA-MB-231 vs. U87 glioblastoma) .
  • Experimental design :
    • Standardize assay protocols (e.g., MTT incubation time: 48–72 hours; serum-free vs. serum-containing media) .
    • Include positive controls (e.g., doxorubicin) and normalize data to cell viability baselines .
  • Mechanistic follow-up : Use caspase-3/9 activation assays to confirm apoptosis pathways and rule off-target effects .

Advanced: What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Molecular docking : Simulate binding to targets like abl/src tyrosine kinases using AutoDock Vina or Schrödinger Maestro. Focus on key interactions:
    • Hydrogen bonding between the thiadiazole sulfur and kinase hinge regions.
    • Hydrophobic contacts from the trifluoromethyl group .
  • DFT calculations (B3LYP/SDD) : Analyze electronic properties (e.g., HOMO-LUMO gaps) and charge distribution to predict reactivity .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

Advanced: How can researchers address challenges in crystallizing this compound for X-ray studies?

Answer:
Crystallization difficulties often stem from:

  • Flexible side chains : The indoline and trifluoromethyl groups introduce conformational variability.
    Solutions :
  • Use co-crystallization agents (e.g., meta-nitrobenzyl alcohol) to stabilize intermediate conformers .
  • Screen solvents (e.g., methanol/water, DMSO/ethyl acetate) via vapor diffusion .
  • Modify substituents (e.g., halogenation) to enhance crystal lattice interactions .

Advanced: How to validate the role of the trifluoromethyl group in enhancing bioactivity?

Answer:

  • SAR studies : Synthesize analogs with -CF₃ replaced by -CH₃, -Cl, or -H and compare IC₅₀ values .
  • Lipophilicity assays : Measure logP values (e.g., shake-flask method) to correlate -CF₃ with membrane permeability .
  • 19F NMR : Track fluorine interactions in target binding sites .

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